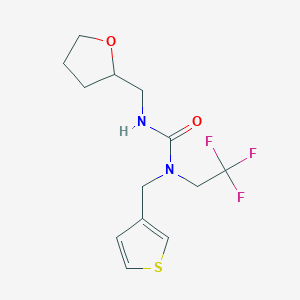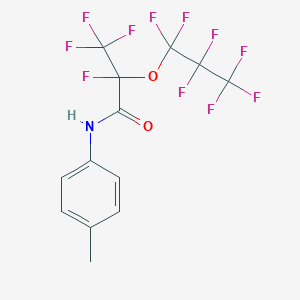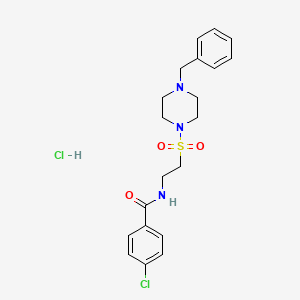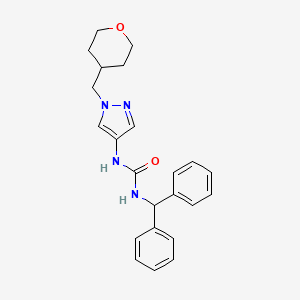
(2E)-1-(2,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(2E)-1-(2,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one" is a chalcone derivative characterized by the presence of methoxy groups on both aromatic rings. Chalcones are known for their diverse pharmacological activities and are of interest in the field of medicinal chemistry. The compound is not directly studied in the provided papers, but related compounds with similar structures have been synthesized and analyzed, providing insights into the chemical behavior and properties that could be extrapolated to the compound of interest.
Synthesis Analysis
The synthesis of related chalcone derivatives typically involves an aldol condensation reaction between an acetophenone and an aldehyde. For instance, a compound with dichloro and trimethoxy substituents was synthesized using 2,4-dichloroacetophenone and 3,4,5-trimethoxybenzaldehyde in ethanol . Another related compound was synthesized through a similar reaction between 3-acetyl-2,5-dimethythiophene and 2,4,5-trimethoxybenzaldehyde in methanolic NaOH . These methods suggest that the compound of interest could potentially be synthesized using 2,5-dimethoxyacetophenone and 3,4,5-trimethoxybenzaldehyde under similar conditions.
Molecular Structure Analysis
The molecular structure of chalcone derivatives is characterized by two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. The crystal structure of a related compound shows the aromatic rings inclined to each other, which is a common feature in chalcones due to steric and electronic effects . The presence of methoxy groups can influence the electron density and molecular conformation, as seen in the analysis of the molecular structure of a bromophenyl and dimethoxyphenyl-linked chalcone .
Chemical Reactions Analysis
Chalcones are known to undergo various chemical reactions due to the reactive α,β-unsaturated carbonyl system. They can participate in cycloaddition reactions, Michael additions, and serve as precursors for the synthesis of heterocycles and other complex organic molecules. The specific reactivity of the compound of interest would depend on the electronic effects of the methoxy groups and the overall molecular conformation.
Physical and Chemical Properties Analysis
The physical and chemical properties of chalcone derivatives can be influenced by their substituents. For example, the presence of methoxy groups can increase the electron density on the aromatic rings, affecting the molecule's dipole moment and polarizability . The crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking, can also affect the compound's melting point, solubility, and stability . The optical properties, such as UV-Visible absorption, are influenced by the conjugated system and substituents, which can be relevant for applications in materials science, such as in the development of nonlinear optical materials .
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Vibrational Studies
Molecular Structure, FT-IR, NBO, HOMO and LUMO, MEP and First Order Hyperpolarizability Analysis : A comprehensive study on a closely related compound, (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, was performed to understand its molecular structure, vibrational frequencies, and electronic properties. The study utilized Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and single-crystal X-ray diffraction to confirm the compound's structure. Advanced computational methods such as Hartree-Fock (HF) and density functional theory (DFT) were employed to analyze vibrational wavenumbers, hyperpolarizability, and infrared intensities. The analyses revealed detailed insights into the molecule's stability, charge transfer mechanisms, and potential energy distribution, highlighting the compound's significance in the context of molecular electronics and photonics due to its notable first hyperpolarizability and charge delocalization features Y. Sheena Mary, C. Yohannan Panicker, P. Anto, M. Sapnakumari, B. Narayana, B. Sarojini, 2015.
Synthesis and Characterization
Aldol Condensation for Novel Compounds Synthesis : The synthesis of 1-(2,5-Dimethyl-3-thienyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one showcases an example of utilizing aldol condensation, highlighting a methodology for crafting compounds with potential applications in various scientific fields. This process involves the reaction of specific acetophenone and benzaldehyde derivatives to produce a compound with distinct spectroscopic characteristics, providing a foundation for further explorations in synthetic chemistry and material science A. Asiri, Salman A Khan, 2010.
Anticancer Activity
Anticancer Properties of Novel Compounds : Research into the enaminone derivative, (2E)-3-(dimethylamino)-1-(3,4,5-trimethoxyphenyl) prop-2-en-1-one, and its subsequent reactions to produce dihydropyrimidinone derivatives has opened up new avenues for anticancer activity studies. These compounds, synthesized through a multicomponent reaction, were tested against the HepG2 cancer cell line, with one displaying significant anti-cancer potential. This suggests the utility of such compounds in developing therapeutic agents, further emphasizing the role of synthetic organic chemistry in medical research M. A. Bhat, M. Al-Omar, A. Naglah, A. Al‐Dhfyan, 2022.
Nonlinear Optical Properties
Nonlinear Optical (NLO) Applications : The synthesis and study of 3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylfuran-3-yl)prop-2-en-1-one (DDFP) highlight the potential of chalcone derivatives in nonlinear optics. The investigation of DDFP's NLO properties using the z-scan technique revealed significant refractive index changes and absorption coefficients, suggesting its suitability for optical limiting applications. This aligns with the broader interest in chalcones as materials for photonics, showcasing the importance of synthetic strategies and photophysical analyses in the development of new optoelectronic devices M. Razvi, S. M. Afzal, Salman A. Khan, A. Bakry, 2019.
Eigenschaften
IUPAC Name |
(E)-1-(2,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-22-14-7-9-17(23-2)15(12-14)16(21)8-6-13-10-18(24-3)20(26-5)19(11-13)25-4/h6-12H,1-5H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSXVMSFJWLNRG-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-Bis(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2527112.png)

![2-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2527115.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2527117.png)
![2-Methoxycarbonyl-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid](/img/structure/B2527120.png)



![3-[5-(4-Methoxybenzylidene)-4-oxo-2-thioxo-3-thiazolidinyl]propionic acid](/img/structure/B2527128.png)
![Methyl 2-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2527130.png)


![methyl 3-(3-ethylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2527133.png)
![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3,5-dimethylphenyl)ethanediamide](/img/structure/B2527134.png)